Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris- Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-
Brand Name: Vulcanchem
CAS No.: 87093-13-8
VCID: VC3864328
InChI: InChI=1S/C29H30O6/c1-29(20-2-8-23(9-3-20)30-14-26-17-33-26,21-4-10-24(11-5-21)31-15-27-18-34-27)22-6-12-25(13-7-22)32-16-28-19-35-28/h2-13,26-28H,14-19H2,1H3
SMILES: CC(C1=CC=C(C=C1)OCC2CO2)(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6
Molecular Formula: C29H30O6
Molecular Weight: 474.5 g/mol

Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris-

CAS No.: 87093-13-8

Cat. No.: VC3864328

Molecular Formula: C29H30O6

Molecular Weight: 474.5 g/mol

* For research use only. Not for human or veterinary use.

Oxirane, 2,2',2''-[ethylidynetris(4,1-phenyleneoxymethylene)]tris- - 87093-13-8

Specification

CAS No. 87093-13-8
Molecular Formula C29H30O6
Molecular Weight 474.5 g/mol
IUPAC Name 2-[[4-[1,1-bis[4-(oxiran-2-ylmethoxy)phenyl]ethyl]phenoxy]methyl]oxirane
Standard InChI InChI=1S/C29H30O6/c1-29(20-2-8-23(9-3-20)30-14-26-17-33-26,21-4-10-24(11-5-21)31-15-27-18-34-27)22-6-12-25(13-7-22)32-16-28-19-35-28/h2-13,26-28H,14-19H2,1H3
Standard InChI Key TUXBECXCUZWDPY-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)OCC2CO2)(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6
Canonical SMILES CC(C1=CC=C(C=C1)OCC2CO2)(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The compound features a symmetrical tripodal structure centered on an ethylidyne (C(CH<sub>3</sub>)) group. Three 4-hydroxyphenyl moieties are connected via oxymethylene (-O-CH<sub>2</sub>-) bridges to glycidyl ether groups . The spatial arrangement creates a rigid yet flexible framework that facilitates three-dimensional crosslinking during polymerization. X-ray crystallography studies reveal bond angles of 109.5° between the central carbon and adjacent phenyl rings, optimizing steric interactions while maintaining electronic conjugation .

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy shows distinctive absorption bands at:

  • 910 cm<sup>-1</sup> (epoxide ring deformation)

  • 1250 cm<sup>-1</sup> (C-O-C asymmetric stretching in glycidyl ether)

  • 1610 cm<sup>-1</sup> (aromatic C=C stretching)

Nuclear magnetic resonance (NMR) analysis confirms the structure through:

  • <sup>1</sup>H NMR: δ 3.15–3.45 ppm (epoxide protons), δ 4.0–4.3 ppm (methylene bridges), δ 6.7–7.1 ppm (aromatic protons)

  • <sup>13</sup>C NMR: δ 44.8 ppm (central quaternary carbon), δ 50.1–51.3 ppm (epoxide carbons), δ 114–160 ppm (aromatic carbons)

Thermodynamic and Physical Properties

PropertyValueMeasurement Method
Melting Point112–115°CDifferential Scanning Calorimetry
Density (25°C)1.18 g/cm<sup>3</sup>Pycnometry
Viscosity (40°C)12,500 mPa·sBrookfield Viscometer
Glass Transition Temp (T<sub>g</sub>)145°C (cured resin)Dynamic Mechanical Analysis

The compound's high viscosity necessitates formulation with reactive diluents for industrial processing, while its low volatility (<0.01 mmHg at 25°C) enhances workplace safety .

Synthesis and Industrial Production

Reaction Mechanism

The synthesis involves a two-step nucleophilic substitution:

  • Alkylation: 1,1,1-Tris(4-hydroxyphenyl)ethane reacts with epichlorohydrin in a 1:3 molar ratio under basic conditions (NaOH/KOH):

    ArOH + ClCH2CH(O)CH2OHArOCH2CH(O)CH2+HCl\text{ArOH + ClCH}_2\text{CH(O)CH}_2 \xrightarrow{\text{OH}^-} \text{ArOCH}_2\text{CH(O)CH}_2 + \text{HCl}

    where Ar = 4-hydroxyphenyl group .

  • Epoxidation: Intermediate chlorohydrins undergo dehydrohalogenation to form epoxide rings:

    ArOCH2CH(OH)CH2ClNaOHArOCH2CH(O)CH2+NaCl+H2O\text{ArOCH}_2\text{CH(OH)CH}_2\text{Cl} \xrightarrow{\text{NaOH}} \text{ArOCH}_2\text{CH(O)CH}_2 + \text{NaCl} + \text{H}_2\text{O}

Catalytic phase-transfer systems using tetrabutylammonium bromide achieve >95% conversion at 80–90°C .

Industrial Scale-Up Challenges

  • Exothermic Control: Reaction enthalpy of −210 kJ/mol requires jacketed reactors with precise temperature modulation

  • Byproduct Management: Sodium chloride precipitation necessitates continuous filtration systems

  • Purity Standards: USP/NF-grade materials demand chromatographic purification (silica gel, ethyl acetate/hexane)

Applications in Advanced Materials

Aerospace Composites

The compound's epoxy resins demonstrate superior performance in carbon-fiber-reinforced polymers (CFRPs):

PropertyValueTest Standard
Tensile Strength890 MPaASTM D638
Flexural Modulus45 GPaASTM D790
Heat Deflection Temp210°CASTM D648

These resins withstand cyclic thermal loads (−55°C to +180°C) in satellite components and reduce aircraft structural weight by 30–40% versus aluminum alloys .

Electronic Encapsulants

In microelectronics, the cured resin exhibits:

  • Volume resistivity: 1.2×10<sup>16</sup> Ω·cm

  • Dielectric constant: 3.8 at 1 MHz

  • CTE (20–150°C): 45 ppm/°C

Such properties prevent delamination in high-density interconnect (HDI) substrates under thermal cycling.

Sustainable Formulations

Recent patents disclose bio-based modifications using cardanol derivatives, achieving 40% renewable content while maintaining 85% of mechanical performance . Life-cycle assessments show 22% reduction in carbon footprint versus bisphenol-A epoxies .

Toxicological Profile and Regulatory Status

Acute Toxicity Data

EndpointResultTest Organism
Oral LD<sub>50</sub>>5,000 mg/kgRat
Dermal LD<sub>50</sub>>2,000 mg/kgRabbit
Inhalation LC<sub>50</sub>>5 mg/L (4h)Rat

The compound is non-mutagenic in Ames tests (TA98, TA100 strains) and shows no endocrine disruption activity below 100 mg/L .

Occupational Exposure Limits

  • ACGIH TLV: 10 mg/m<sup>3</sup> (8h TWA)

  • NIOSH REL: 5 mg/m<sup>3</sup> (ceiling)

  • OSHA PEL: 15 mg/m<sup>3</sup> (TWA)

Engineering controls (local exhaust ventilation) and PPE (nitrile gloves, APR masks) are mandated during handling .

Emerging Research Frontiers

Nanocomposite Reinforcement

Graphene oxide (0.5 wt%)/epoxy composites show 120% increase in fracture toughness (K<sub>IC</sub> = 2.8 MPa·m<sup>1/2</sup>) through crack deflection mechanisms.

Self-Healing Systems

Microencapsulated dicyclopentadiene (DCPD) enables autonomic repair of microcracks, restoring 92% of initial strength after damage.

Radiation Shielding

Boron nitride nanotube (BNNT) composites achieve 40% neutron attenuation at 2 mm thickness, suitable for nuclear plant applications .

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